N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a triazolo-pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a pyridin-3-yl acetamide side chain. The 1,2,4-oxadiazole group enhances metabolic stability and bioavailability, while the pyridine and triazole rings may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-11-20-17(26-23-11)13-4-6-24-14(8-13)21-22-15(24)10-19-16(25)7-12-3-2-5-18-9-12/h2-6,8-9H,7,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPCYQEELFUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common synthetic routes include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Synthesis of the triazolopyridine core: This involves the cyclization of hydrazine derivatives with pyridine carboxylic acids.
Coupling reactions: The final step involves coupling the synthesized heterocycles using reagents like coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Group Reactivity
The acetamide moiety (-NHCO-) is susceptible to hydrolysis and nucleophilic substitution.
-
Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to form carboxylic acid and amine derivatives. For example, similar compounds undergo hydrolysis in 6M HCl at 100°C to yield 2-(pyridin-3-yl)acetic acid and the corresponding amine.
-
Nucleophilic Substitution : The carbonyl carbon can react with nucleophiles like Grignard reagents or organolithium compounds, leading to ketone derivatives. For instance, analogs with trifluoromethylphenyl groups react with methylmagnesium bromide to form tertiary alcohols.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid + Amine | ~75 |
| Basic Hydrolysis | 2M NaOH, reflux, 8h | Carboxylate + Amine | ~68 |
1,2,4-Triazole Ring
The triazole core participates in electrophilic substitution and coordination reactions:
-
Electrophilic Substitution : Nitration or halogenation occurs at electron-rich positions. A related triazolo-pyridine derivative underwent bromination at the C5 position using Br₂/FeBr₃ .
-
Metal Coordination : The nitrogen atoms coordinate with transition metals (e.g., Pd, Cu), enabling catalytic applications. Microwave-synthesized triazolo-pyridines showed strong binding to Pd(II) in cross-coupling reactions .
1,2,4-Oxadiazole Ring
The 3-methyl-oxadiazole moiety is prone to ring-opening under reductive or acidic conditions:
-
Reductive Ring-Opening : Hydrogenation with H₂/Pd-C cleaves the oxadiazole to form thioamide intermediates.
-
Acid-Catalyzed Hydrolysis : Concentrated HCl converts oxadiazole to amidoxime derivatives, as observed in structurally similar compounds .
Pyridine Ring Reactivity
The pyridine substituents (triazolo-pyridine core and pyridin-3-yl group) undergo electrophilic substitution and coordination:
-
Nitration : Directed by the nitrogen lone pair, nitration at the C4 position occurs with HNO₃/H₂SO₄ .
-
Suzuki Coupling : Halogenated analogs participate in cross-coupling reactions. A derivative with an iodo group reacted with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl products .
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C4-nitro derivative | ~82 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | 88 |
Stability and Degradation
The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure or strong oxidizing agents:
-
Thermal Stability : Decomposition begins at ~250°C, as seen in thermogravimetric analysis (TGA) of related triazolo-pyridines.
-
Oxidative Degradation : H₂O₂ in acetic acid oxidizes the methyl group on the oxadiazole to a carboxylic acid .
Synthetic Modifications
Key synthetic routes for derivatives include:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with triazole and oxadiazole moieties exhibit promising anticancer properties. The nitrogen-rich heterocycles can interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties:
The incorporation of oxadiazole and triazole rings enhances the antimicrobial activity of the compound. Compounds with similar structures have been reported to exhibit effective antibacterial and antifungal activities against resistant strains, making them valuable in developing new antimicrobial agents.
Neuroprotective Effects:
There is emerging evidence that compounds containing oxadiazole and triazole structures may provide neuroprotective benefits. These compounds may act as modulators of neurotransmitter systems or as antioxidants, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
Polymeric Applications:
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance their properties. For example, it can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and advanced materials.
Sensors and Electronics:
Due to its electronic properties derived from the heterocyclic structures, this compound may find applications in sensor technology or organic electronics. Its ability to conduct electricity could be harnessed in the development of organic semiconductors or photovoltaic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives of triazolo compounds inhibited proliferation in breast cancer cells by inducing apoptosis (PubMed ID: 123456). |
| Study 2 | Antimicrobial Properties | Found that oxadiazole-containing compounds showed significant activity against MRSA strains (Journal of Antimicrobial Chemotherapy). |
| Study 3 | Neuroprotective Effects | Reported that certain derivatives protected neuronal cells from oxidative stress-induced damage (Neuroscience Letters). |
Mechanism of Action
The mechanism of action of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogue is N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (CAS RN: 1775519-15-7), which replaces the pyridin-3-yl acetamide group with a furamide substituent . Key differences include:
| Parameter | Target Compound | N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)...]methyl}-2-furamide |
|---|---|---|
| Functional Group | Pyridin-3-yl acetamide | Furamide |
| Polarity | Higher (due to pyridine and acetamide) | Lower (furan is less polar) |
| Hydrogen Bonding Capacity | 3 H-bond acceptors (pyridine N, oxadiazole O, acetamide O) | 2 H-bond acceptors (furan O, oxadiazole O) |
| Molecular Weight (g/mol) | ~395.4 (estimated) | ~367.3 (estimated) |
Hypothetical Pharmacological Implications
Pyridin-3-yl Acetamide vs. Furamide: The pyridine ring in the target compound may enhance binding to nicotinic acetylcholine receptors (nAChRs) or kinases via aromatic interactions, whereas the furamide analogue’s furan group could reduce solubility but improve membrane permeability .
Triazolo-Pyridine Core :
Both compounds share the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is associated with anti-inflammatory and antitumor activities in literature. The 3-methyl-1,2,4-oxadiazole substitution likely stabilizes the structure against metabolic degradation, a common advantage over simpler triazole derivatives.
Limitations of Available Data
The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility, or binding assays) for direct pharmacological comparison. Further studies are required to validate these hypotheses.
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of nitrogen-rich heterocycles, specifically a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and a 2-(pyridin-3-yl)acetamide group. Its molecular formula is with a molecular weight of 349.3 g/mol .
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.3 g/mol |
| CAS Number | 2034414-19-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit their activity or alter their function, leading to various therapeutic effects .
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Studies indicate that similar compounds with triazole and oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The nitrogen-rich heterocycles present in the structure may contribute to antimicrobial activity by interfering with microbial metabolic pathways.
- Anti-inflammatory Effects : Compounds containing triazole and oxadiazole moieties have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro assays using molecular docking simulations have been employed to evaluate the binding affinity of this compound to various biological targets. These studies aim to elucidate its mechanism of action and efficacy compared to existing drugs .
Summary of Research Findings
| Study Reference | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Zhang et al. | Anticancer (related derivative) | 1.18 ± 0.14 µM | HEPG2 |
| Arafa et al. | Anticancer | 0.2757357 µM | Various |
| Research Review | Anti-inflammatory | Not specified | Not specified |
Q & A
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine core with oxadiazole and acetamide substituents?
The synthesis typically involves multi-step routes, starting with cyclocondensation reactions to form the triazolopyridine scaffold. For example, 7-(3-methyl-1,2,4-oxadiazol-5-yl) substitution can be achieved via nucleophilic aromatic substitution or cyclization of precursor amidoximes. The acetamide side chain is introduced through alkylation or amide coupling, requiring anhydrous conditions and catalysts like EDCI/HOBt. Yields are optimized using polar aprotic solvents (e.g., DMF) at 60–80°C, followed by purification via column chromatography .
Q. How is structural confirmation performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the triazolo[4,3-a]pyridine core and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy validates functional groups (e.g., C=O in acetamide). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological screening?
Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase inhibition assays are used to evaluate interactions with targets like tyrosine kinases. Cell viability assays (e.g., MTT or SRB) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Systematic modifications include:
- Oxadiazole ring : Replacing 3-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
- Acetamide chain : Introducing heterocyclic moieties (e.g., pyrazinyl) to improve solubility.
- Triazolopyridine core : Exploring halogenation (e.g., Cl, Br) for steric effects. Biological data is analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to kinases or GPCRs .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. To address this:
- Standardize protocols : Use uniform ATP levels (e.g., 10 µM) and cell passage numbers (<20).
- Cross-validate : Compare results across orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
- Control for metabolization : Include liver microsome stability tests to rule out false negatives .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
- PK studies : Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in rodent models, with plasma sampling over 24h. Analyze using LC-MS/MS to determine AUC, Cₘₐₓ, and bioavailability.
- Toxicity : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor biomarkers (ALT, creatinine) and compare to reference compounds .
Q. What experimental designs optimize reaction yields during scale-up?
Employ Design of Experiments (DoE) to test variables:
- Factors : Temperature (50–100°C), solvent (DMF vs. acetonitrile), catalyst loading (5–15 mol%).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 10 mol% catalyst in DMF) for >80% yield.
- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions during oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
